N'-[(E)-(4-ethylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C21H22N4OS3 . This compound is part of a class of hydrazides, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 4-ethylbenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under reflux conditions in ethanol . The reaction is monitored using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure of the synthesized compound .
Chemical Reactions Analysis
N’-[(E)-(4-ethylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-(4-ethylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(3,5-ditert-butyl-4-methylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20N4OS/c1-3-14-8-10-15(11-9-14)12-20-22-18(24)13-25-19-21-16-6-4-5-7-17(16)23(19)2/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+ |
InChI Key |
WXIITEARYXUOTF-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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